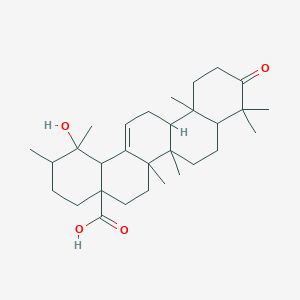

3-Oxopomolic acid

Übersicht

Beschreibung

3-Oxopomolic acid is an organic compound with the chemical formula C30H46O4. It is a triterpenoid that is known for its significant biological activities. This compound is a white crystalline solid with a characteristic odor resembling that of apples or yogurt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopomolic acid typically involves the oxidation of pomolic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound may involve the extraction of pomolic acid from natural sources such as the roots of Aruncus sylvester, followed by chemical oxidation. The extraction process involves solvent extraction techniques, and the subsequent oxidation is carried out in large-scale reactors to ensure efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Oxopomolic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to pomolic acid or other reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols, acids, and bases under appropriate conditions.

Major Products:

Oxidation: More oxidized triterpenoids.

Reduction: Pomolic acid.

Substitution: Esters, ethers, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C30H46O4

- Molecular Weight : 470.7 g/mol

- CAS Number : 13849-90-6

3-Oxopomolic acid is derived from natural sources and exhibits structural characteristics typical of triterpenoids, which are known for their diverse biological activities.

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression in cancer cells, particularly through the modulation of signaling pathways related to cell survival and death.

Case Study : In a study evaluating the effects of triterpenoids on human cancer cell lines, this compound was isolated and tested for its ability to inhibit tumor growth. Results indicated a notable decrease in cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent against cancer .

Antiviral Properties

Research has indicated that this compound possesses antiviral activity, particularly against HIV.

- Mechanism of Action : The compound may interfere with viral replication processes, thus reducing the viral load in infected cells.

Case Study : A study reported that this compound exhibited an effective EC50 value of 1.4 µg/mL against HIV, highlighting its potential as part of an antiviral therapeutic regimen .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings and Insights

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activities:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to improve solubility and bioavailability while maintaining or enhancing biological efficacy.

- Evaluation Against Cancer Cell Lines : Compounds derived from this compound have been tested against multiple cancer cell lines (e.g., A2780, MCF-7), showing varied degrees of cytotoxicity and potential as novel anticancer agents .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-Oxopomolic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes such as soluble epoxide hydrolase, which is involved in the metabolism of fatty acids and inflammation regulation.

Gene Expression: It downregulates the expression of adipogenic marker genes, thereby inhibiting adipocyte differentiation and lipid accumulation.

Molecular Pathways: It affects pathways related to peroxisome proliferator-activated receptor gamma and CCAAT-enhancer-binding protein alpha, which are crucial for adipogenesis and lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Pomolic Acid: The parent compound from which 3-Oxopomolic acid is derived.

Ursolic Acid: Another triterpenoid with similar biological activities.

Corosolic Acid: Known for its anti-diabetic properties.

Comparison:

Biologische Aktivität

3-Oxopomolic acid, a triterpenoid compound, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₃₀H₄₆O₄

- Molecular Weight : 470.684 g/mol

- CAS Number : 13849-90-6

This compound is structurally related to pomolic acid and exhibits significant pharmacological properties, particularly in lipid metabolism and enzyme inhibition.

1. Cholesterol Regulation

This compound has been shown to inhibit cholesterol ester accumulation in cells. This is primarily achieved through the suppression of acyl coenzyme A:cholesterol acyltransferase (ACAT) activity, which plays a crucial role in cholesterol metabolism. The inhibition of ACAT can potentially reduce the risk of atherosclerosis by lowering cholesterol levels in macrophages and other cells .

2. Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have demonstrated that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. The half-maximal inhibitory concentration (IC₅₀) for this compound against sEH was reported to be 11.4 ± 2.7 µM, indicating a potent inhibitory effect . This inhibition suggests potential applications in treating cardiovascular diseases, as sEH is implicated in various pathological processes.

3. Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. Antioxidant assays have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and pathways:

- ACAT Inhibition : By inhibiting ACAT, this compound reduces the conversion of free cholesterol into cholesteryl esters, thereby lowering intracellular cholesterol levels.

- sEH Inhibition : The binding of this compound to sEH alters its conformation, leading to reduced enzymatic activity and subsequent modulation of lipid signaling pathways.

Case Studies and Experimental Data

A variety of studies have investigated the effects of this compound:

Eigenschaften

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTSQSVDAUIWJH-OOPGADJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317909 | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-90-6 | |

| Record name | Pomonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.